2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxy intermediate.
Synthesis of the Thiadiazole Intermediate: Separately, 1,2,5-thiadiazole is synthesized through the cyclization of thiosemicarbazide with an appropriate oxidizing agent.
Coupling Reaction: The 4-fluorophenoxy intermediate is then coupled with the thiadiazole intermediate using a suitable coupling reagent, such as a carbodiimide, to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new pharmaceuticals or biochemical tools.
Medicine
In medicinal chemistry, 2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one could be explored for its therapeutic potential. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenoxy and thiadiazole groups suggests potential interactions with hydrophobic and polar regions of proteins, respectively.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Methylphenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one can significantly influence its chemical properties, such as its reactivity and interaction with biological targets. Fluorine atoms can enhance the metabolic stability of compounds and improve their binding affinity to certain proteins, making this compound potentially more effective in its applications compared to its analogs.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3S/c15-10-1-3-11(4-2-10)20-9-14(19)18-6-5-12(8-18)21-13-7-16-22-17-13/h1-4,7,12H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAZKKYGPBFKJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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